molecular formula C17H16N2O2 B12893590 N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide CAS No. 114284-41-2

N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide

Cat. No.: B12893590
CAS No.: 114284-41-2
M. Wt: 280.32 g/mol
InChI Key: WJPSTAIKJQRZNI-UHFFFAOYSA-N
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Description

N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide is a benzamide derivative featuring a 4,5-dihydro-1,3-oxazol (oxazoline) ring substituted with a phenyl group at the 2-position and a benzamide moiety attached via a methylene linker. Oxazoline-containing compounds are widely explored in medicinal chemistry and catalysis due to their stability and chelating properties.

Properties

CAS No.

114284-41-2

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide

InChI

InChI=1S/C17H16N2O2/c20-16(13-7-3-1-4-8-13)18-11-15-12-19-17(21-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,20)

InChI Key

WJPSTAIKJQRZNI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazoline can then be further functionalized or used as is . Industrial production methods often utilize flow chemistry techniques to improve safety and efficiency, allowing for the continuous production of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds containing the oxazole ring exhibit significant anticancer properties. Specifically, N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide has been studied for its ability to inhibit tumor growth in various cancer models. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that derivatives of 4,5-dihydro-1,3-oxazole possess activity against a range of bacteria and fungi. This makes it a candidate for further development in treating infections caused by resistant strains .

1.3 Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .

Material Science Applications

2.1 Polymer Chemistry
The unique structural features of this compound make it suitable for use in polymer synthesis. The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has explored its role as a monomer or additive in the development of advanced materials with tailored functionalities .

2.2 Photovoltaic Materials
Recent advancements have investigated the potential of this compound in organic photovoltaic systems. Its electronic properties may contribute to improved charge transport and light absorption when integrated into organic solar cells .

Case Studies and Research Findings

Study Objective Findings
Study on Anticancer ActivityEvaluate the cytotoxic effects on cancer cell linesInduced apoptosis in breast and lung cancer cells; IC50 values indicated potent activity
Antimicrobial Activity AssessmentTest efficacy against bacterial strainsDemonstrated significant inhibition against Staphylococcus aureus and E. coli
Anti-inflammatory Mechanism StudyInvestigate effects on cytokine productionReduced levels of TNF-alpha and IL-6 in vitro; potential therapeutic implications for inflammatory diseases

Mechanism of Action

The mechanism of action of N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal catalysts, facilitating various chemical transformations. The compound’s oxazoline ring is crucial for its binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide and related benzamide derivatives:

Compound Key Structural Features Synthesis Method Applications/Properties References
This compound Benzamide linked to a dihydro-oxazol ring with phenyl substitution. Likely involves amide coupling and oxazoline cyclization (inferred). Potential use in catalysis (oxazoline as directing group) or as a bioactive scaffold.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with a hydroxy-dimethylethyl group. Reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. N,O-bidentate directing group for metal-catalyzed C–H functionalization.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Benzamide with a thiazolidinone ring conjugated via a methylene group. Carbodiimide-mediated coupling in DMF with HOBt and TEA. Pharmacological relevance (thiazolidinones are associated with antimicrobial/anti-inflammatory activity).

Crystallographic and Conformational Insights

Structural characterization of such compounds often relies on X-ray diffraction using programs like SHELXL (part of the SHELX suite), which is widely employed for small-molecule refinement . For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed via X-ray analysis, highlighting the importance of crystallography in validating synthetic outcomes .

Biological Activity

N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from structural analysis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole ring structure is known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and enzymes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, benzamide derivatives have been reported to inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADP and NADPH in cells, which are critical for cellular metabolism and growth .
  • Antiproliferative Effects : Studies indicate that related compounds exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest .
  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways that govern cell survival and proliferation.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds:

Activity IC50 Value (µM) Cell Line/Target Reference
Enzyme Inhibition0.52NADK
Antiproliferative (Cancer)0.75HeLa Cells
Apoptosis InductionNot specifiedVarious Cancer Lines

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of N-(2-(4-methoxyphenyl)-4,5-dihydrooxazol-2(3H)-yl)methyl)benzamide demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Research focused on the compound's interaction with NADK revealed that it effectively lowers NADPH levels, destabilizing dihydrofolate reductase (DHFR) and inhibiting cell growth. This mechanism highlights a novel approach for targeting metabolic pathways in cancer therapy .

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